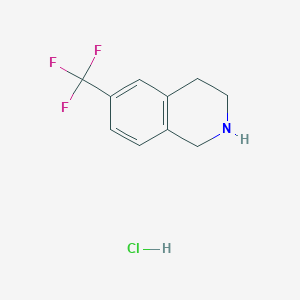

5-Chloro-1-benzothiophene-2-carbaldehyde

描述

5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .

Synthesis Analysis

Thiophene-based analogs, such as 5-Chloro-1-benzothiophene-2-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-benzothiophene-2-carbaldehyde were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-benzothiophene-2-carbaldehyde are not fully detailed in the search results. The molecular weight is 196.66 .科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results : For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

-

Scientific Field: Industrial Chemistry and Material Science

- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application : The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Scientific Field: Antimicrobial Research

- Application : Benzothiophene derivatives have shown potential as antimicrobial agents .

- Methods of Application : Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .

- Results : Some compounds, such as 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E), displayed high antibacterial activity against S. aureus .

-

Scientific Field: Antifungal Research

- Application : Certain benzothiophene derivatives have been found to have potential as antifungal agents .

- Methods of Application : Similar to the antimicrobial application, these derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results : Compounds such as 3-iodo-2- (thiophen-2-yl) benzo [b]thiophene (10) and 3- (trimethylsilylethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12K) showed potential as antifungal agents .

-

Scientific Field: Antioxidant Research

- Application : Some benzothiophene derivatives have shown high antioxidant capacities .

- Methods of Application : These derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .

- Results : Compounds such as 3- (1H-indole-2-yl)-2- (thiophen-2-yl) benzo [b]thiophene (16) and 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

-

Scientific Field: Cancer Research

- Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .

- Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

- Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

-

Scientific Field: Anti-Inflammatory Research

- Application : Benzothiophene derivatives have been used as anti-inflammatory drugs .

- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .

- Results : These compounds have shown significant anti-inflammatory properties, making them effective in treating various inflammatory conditions .

-

Scientific Field: Anti-Anxiety Research

- Application : Certain benzothiophene derivatives have been developed as anti-anxiety agents .

- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .

- Results : These compounds have shown significant anti-anxiety properties, making them effective in treating various anxiety disorders .

-

Scientific Field: Antifungal Research

- Application : Benzothiophene derivatives have shown potential as antifungal agents .

- Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .

- Results : Compounds such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) showed potential as antifungal agents .

-

Scientific Field: Antioxidant Research

- Application : Some benzothiophene derivatives have shown high antioxidant capacities .

- Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .

- Results : Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

-

Scientific Field: Cancer Research

- Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .

- Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

- Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

-

Scientific Field: Anti-HIV Research

- Application : Certain benzothiophene derivatives have been developed as anti-HIV agents .

- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .

- Results : These compounds have shown significant anti-HIV properties, making them effective in treating HIV .

安全和危害

未来方向

Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.

属性

IUPAC Name |

5-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594127 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-benzothiophene-2-carbaldehyde | |

CAS RN |

28540-51-4 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。